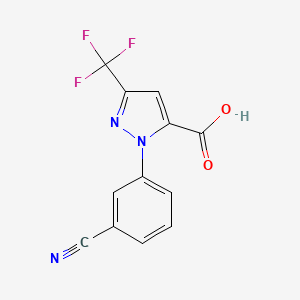

1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

Historical Development and Discovery

The development of 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid represents a significant milestone in the evolution of specialized pyrazole derivatives for pharmaceutical applications. According to chemical database records, this compound was first documented and characterized in 2006, with its initial creation date recorded as October 25, 2006. The systematic development of this molecule emerged from ongoing research efforts focused on creating novel heterocyclic compounds with enhanced pharmaceutical properties, particularly those incorporating fluorinated substituents for improved metabolic stability and bioavailability.

The compound's emergence can be traced to patent literature from Bristol-Myers Squibb Pharma Company, specifically referenced in European Patent EP946508 B1 from 2009, indicating its potential pharmaceutical significance. This patent documentation suggests that the compound was developed as part of a broader research program aimed at creating novel therapeutic agents or pharmaceutical intermediates. The synthetic efficiency reported in patent literature reaches approximately 90 percent, demonstrating the viability of its production for research and potential commercial applications.

Recent developments have further highlighted the compound's importance, particularly in relation to berotralstat research, where it has been identified as a significant related compound or impurity. Patent documentation from 2020 specifically addresses solid state forms of berotralstat, indicating ongoing research interest and potential therapeutic applications for related chemical entities. The compound's continued relevance in contemporary pharmaceutical research demonstrates its enduring significance in medicinal chemistry, spanning nearly two decades from its initial discovery to current applications.

The historical trajectory of this compound reflects broader trends in pharmaceutical chemistry, particularly the increasing focus on fluorinated heterocycles and the strategic incorporation of multiple functional groups to achieve desired pharmacological properties. Its development timeline coincides with increased understanding of structure-activity relationships in pyrazole chemistry and the recognition of trifluoromethyl groups as valuable pharmacophores in drug design.

Nomenclature and Identifying Characteristics

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards, providing a precise description of its molecular structure and substitution pattern. The official IUPAC name is designated as 2-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid, which reflects the numbering system and positional relationships of the various functional groups within the molecule. This systematic naming convention clearly identifies the core pyrazole ring system and the specific positions of the three major substituent groups.

The compound possesses the Chemical Abstracts Service registry number 209917-93-1, which serves as its unique chemical identifier in scientific databases and regulatory documentation. Additional identifying characteristics include its molecular formula C₁₂H₆F₃N₃O₂ and molecular weight of 281.19 grams per mole, specifications that are consistently reported across multiple authoritative chemical databases. The International Chemical Identifier string (InChI=1S/C12H6F3N3O2/c13-12(14,15)10-5-9(11(19)20)18(17-10)8-3-1-2-7(4-8)6-16/h1-5H,(H,19,20)) provides a standardized computational representation of its structure.

The compound is known by several synonymous names that reflect different naming conventions and numbering systems. These include 1-(3-cyanophenyl)-3-trifluoromethylpyrazole-5-carboxylic acid, 2-(3-cyanophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid, and 1H-Pyrazole-5-carboxylic acid, 1-(3-cyanophenyl)-3-(trifluoromethyl). The multiplicity of accepted names demonstrates the complexity of nomenclature systems for heavily substituted heterocyclic compounds and the need for standardized identification methods.

| Identifying Parameter | Value |

|---|---|

| CAS Registry Number | 209917-93-1 |

| Molecular Formula | C₁₂H₆F₃N₃O₂ |

| Molecular Weight | 281.19 g/mol |

| IUPAC Name | 2-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

| InChI Key | FQVUSLUPETYVCP-UHFFFAOYSA-N |

| SMILES Notation | N#CC1=CC=CC(=C1)N2N=C(C=C2C(=O)O)C(F)(F)F |

The Simplified Molecular Input Line Entry System notation (N#CC1=CC=CC(=C1)N2N=C(C=C2C(=O)O)C(F)(F)F) provides a linear representation of the molecular structure that facilitates computational analysis and database searching. This notation clearly depicts the connectivity between the cyanophenyl group, the pyrazole ring, the trifluoromethyl substituent, and the carboxylic acid functionality, enabling precise structural identification and comparison with related compounds.

Position in Heterocyclic Chemistry

The compound this compound occupies a distinctive position within the broader field of heterocyclic chemistry, specifically within the pyrazole family of five-membered nitrogen-containing rings. Pyrazoles constitute a fundamental class of heterocyclic compounds characterized by a planar five-membered aromatic ring containing two nitrogen atoms positioned at the 1,2-positions, contributing 4π-electrons and one unshared pair of electrons to the aromatic system. This structural framework provides the foundation for extensive chemical modification and functionalization, making pyrazoles valuable scaffolds in medicinal chemistry and materials science.

Within the pyrazole classification system, this compound represents a highly substituted derivative featuring three distinct functional groups that significantly modify its chemical and physical properties. The presence of the 3-cyanophenyl substituent at the N-1 position introduces both electronic and steric effects, while the trifluoromethyl group at the 3-position provides significant electron-withdrawing character that influences the entire molecular system. The carboxylic acid functionality at the 5-position contributes additional polarity and hydrogen-bonding capability, creating a molecule with complex electronic properties and diverse reactivity patterns.

The trifluoromethyl group represents one of the most important substituents in modern pharmaceutical chemistry, known for its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. In heterocyclic chemistry, trifluoromethyl-substituted pyrazoles have gained particular prominence due to their unique combination of electronic properties and pharmaceutical relevance. The electron-withdrawing nature of the trifluoromethyl group significantly affects the electron distribution within the pyrazole ring, influencing both its reactivity toward electrophilic and nucleophilic reagents and its overall stability.

The cyanophenyl substituent contributes additional complexity to the molecular architecture, introducing an aromatic system with its own electronic characteristics that can participate in π-π stacking interactions and other non-covalent binding modes. This extended conjugated system creates opportunities for enhanced binding affinity in biological systems and provides additional sites for molecular recognition. The combination of these substituents creates a molecule that exemplifies the principles of modern heterocyclic chemistry, where multiple functional groups are strategically positioned to achieve specific chemical and biological properties.

Significance in Pyrazole Chemistry

The significance of this compound within pyrazole chemistry extends beyond its individual molecular properties to encompass its role as a representative example of advanced heterocyclic design principles and pharmaceutical development strategies. Pyrazole derivatives have been recognized as unique heterocyclic molecules exhibiting a broad range of biological activities, including analgesic, antiviral, antihistaminic, antimicrobial, antitumor, antipyretic, and anti-inflammatory properties. This particular compound exemplifies the sophisticated approaches employed in contemporary pyrazole chemistry to optimize both chemical stability and biological activity through strategic functional group incorporation.

The presence of multiple electron-withdrawing groups in this compound demonstrates advanced understanding of electronic effects in pyrazole chemistry and their influence on molecular behavior. Research has established that pyrazoles exhibit different chemical properties attributed to the effects of particular nitrogen atoms present in the pyrazole molecule, with the nitrogen atom at position-2 having a non-Huckel lone pair that is more reactive toward electrophiles, while the nitrogen atom at position-1 is generally unreactive under normal conditions. The strategic substitution pattern in this compound takes advantage of these inherent reactivity differences to create a stable yet functionally diverse molecule.

The compound's identification as a berotralstat-related entity highlights its significance in the development of novel therapeutic agents and underscores the continuing importance of pyrazole chemistry in pharmaceutical research. Berotralstat represents a clinically relevant compound, and the relationship of this pyrazole derivative to such therapeutic agents demonstrates the practical applications of advanced heterocyclic chemistry in drug development. This connection illustrates how fundamental research in pyrazole chemistry translates into clinically meaningful pharmaceutical innovations.

Contemporary synthetic approaches to pyrazole derivatives, including one-pot synthesis methods from arenes and carboxylic acids via successive formation of ketones and β-diketones followed by heterocyclization with hydrazine, have expanded the accessibility of complex pyrazole structures. The availability of such synthetic methodologies has facilitated the preparation of highly substituted pyrazoles like this compound, enabling researchers to explore structure-activity relationships and optimize molecular properties for specific applications.

| Significance Parameter | Contribution to Pyrazole Chemistry |

|---|---|

| Electronic Design | Demonstrates strategic use of electron-withdrawing groups |

| Pharmaceutical Relevance | Connected to clinically relevant compound development |

| Synthetic Accessibility | Represents achievable target through modern synthetic methods |

| Structural Complexity | Exemplifies multi-functional heterocyclic design |

| Chemical Stability | Illustrates optimization of molecular stability through substitution |

The compound serves as an excellent example of the evolution of pyrazole chemistry from simple heterocyclic structures to sophisticated molecular architectures designed for specific applications. Its structural features suggest potential applications in drug development and demonstrate the utility of pyrazole scaffolds as building blocks in organic synthesis. The successful incorporation of trifluoromethyl, cyanophenyl, and carboxylic acid functionalities into a single stable molecule represents a significant achievement in heterocyclic chemistry and provides a template for future molecular design efforts in this important class of compounds.

Properties

IUPAC Name |

2-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3O2/c13-12(14,15)10-5-9(11(19)20)18(17-10)8-3-1-2-7(4-8)6-16/h1-5H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVUSLUPETYVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441527 | |

| Record name | 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209917-93-1 | |

| Record name | 1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209917-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Synthetic Routes

The traditional synthesis of trifluoromethylated pyrazole carboxylic acids typically involves:

- Cyclocondensation reactions between trifluoromethylated carbonyl compounds and hydrazines. This approach allows the formation of the pyrazole ring with the trifluoromethyl group introduced from the carbonyl starting material.

- N-arylation of 3-trifluoromethyl-1H-pyrazole by copper-catalyzed cross-coupling reactions to introduce the aryl substituent.

However, these methods often suffer from regioselectivity issues, harsh reaction conditions, or require expensive catalysts and reagents.

One-Pot Synthesis Using Nitrile Imines and Mercaptoacetaldehyde

A recent, efficient method involves a one-pot synthesis using in situ generated nitrile imines and mercaptoacetaldehyde as an acetylene surrogate. This method includes:

- (3+3) Annulation of nitrile imines with mercaptoacetaldehyde to form a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate.

- Followed by cascade dehydration and ring contraction using para-toluenesulfonyl chloride (p-TsCl) to yield the pyrazole ring with trifluoromethyl and aryl substituents.

This approach features:

- Mild reaction conditions.

- Use of readily available and safe starting materials.

- Scalability and tolerance to various functional groups.

- Applicability to both fluorinated and non-fluorinated pyrazoles.

This method has been successfully applied to prepare complex pyrazole derivatives, including those bearing trifluoromethyl and cyanophenyl groups.

Synthesis via 1,1-Dicyanoalkene Intermediates

Another reported method involves the synthesis of 5-trifluoromethyl pyrazole-3-carbonitriles through:

- Reaction of 1,1-dicyanoalkenes with trifluoromethylating agents such as N2CHCF3 in tetrahydrofuran (THF) with TMEDA as a base.

- The reaction proceeds at room temperature for 12 hours, followed by extraction and purification steps.

- The crude product is purified by column chromatography to obtain the desired trifluoromethylated pyrazole carboxylic acid derivatives.

This method allows direct incorporation of trifluoromethyl and cyano groups into the pyrazole scaffold.

Esterification as a Derivative Preparation

The carboxylic acid group of 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be esterified to form methyl esters, which are useful intermediates or derivatives for further synthetic or biological studies. The esterification can be performed by:

- Acid-catalyzed esterification with methanol.

- Coupling with reagents like dicyclohexylcarbodiimide (DCC) in the presence of bases.

This transformation enhances solubility and bioavailability properties and is commonly used in medicinal chemistry.

Industrial Considerations and Challenges

- Some synthetic routes involve hazardous reagents such as ethyl diazoacetate and toxic, flammable ketones, which complicate industrial scale-up due to safety and environmental concerns.

- Hydrolysis steps in some procedures yield products that are highly water-soluble, complicating extraction and purification, resulting in low yields and high solvent consumption.

- Newer methods focusing on mild conditions and safer reagents are preferred for industrial applicability.

Comparative Table of Preparation Methods

Research Findings and Optimization Notes

- The one-pot nitrile imine method offers a practical and safer route to trifluoromethylated pyrazoles with broad substrate scope and functional group tolerance, making it suitable for complex molecule synthesis.

- The 1,1-dicyanoalkene approach allows selective introduction of trifluoromethyl and cyano groups but requires careful purification due to by-products.

- Industrial scale-up requires addressing solvent use, product isolation, and reagent safety, with recent patents emphasizing greener and safer processes.

- Ester derivatives of the acid improve handling and application in biological assays, often prepared by straightforward esterification.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyanophenyl halide with a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that pyrazole derivatives, including 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, exhibit antiviral properties. Studies have shown that certain pyrazole compounds can inhibit the replication of viruses such as HIV and influenza. For instance, derivatives designed with similar structures have demonstrated effective inhibition against the influenza virus and HIV-1, showcasing their potential as antiviral agents .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests that this compound could be developed into therapeutic agents for inflammatory diseases .

Anticancer Potential

There is growing interest in the anticancer properties of pyrazole compounds. Research has identified various pyrazole derivatives that can induce apoptosis in cancer cells and inhibit tumor growth. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of these compounds, making them promising candidates for further development in cancer therapy .

Pesticide Development

The compound has potential applications in developing new pesticides due to its biological activity against various pests and pathogens. The trifluoromethyl group is known to enhance the potency of agrochemicals, making this compound suitable for further exploration in agricultural settings .

Herbicide Activity

Research on related pyrazole compounds has indicated herbicidal properties, suggesting that this compound may also possess herbicidal activity. This could lead to its use in formulating herbicides that target specific weed species without affecting crop plants .

Synthesis Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as benzonitrile derivatives and trifluoromethylating agents .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. The cyanophenyl group may also contribute to the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with analogs:

Key Observations:

- Electron-Withdrawing Groups: The 3-cyanophenyl group in the target compound introduces stronger electronegativity compared to methyl () or cyclopropylmethyl () substituents. This could enhance binding to electron-rich biological targets.

- Hydrogen Bonding : All compounds feature a carboxylic acid group, enabling hydrogen-bond interactions critical for crystallinity and solubility. However, the trifluoromethyl group’s hydrophobicity may offset this in the target compound.

- Molecular Weight : The target compound’s higher molecular weight (281.19 vs. 194.11–299.18) reflects its complex aryl substitution, which may impact bioavailability.

Hydrogen Bonding and Crystallography

- Crystal Packing: Pyrazole carboxylic acids often form dimeric hydrogen bonds via -COOH groups. The 3-cyanophenyl group in the target compound may introduce additional π-π stacking or dipole interactions, altering crystal lattice stability.

- Solubility : Compared to methyl-substituted analogs (), the target’s aromatic substituents likely reduce aqueous solubility but improve lipid bilayer penetration.

Biological Activity

1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also known by its CAS number 209917-93-1, is a compound of significant interest due to its potential biological activities. This pyrazole derivative is characterized by its trifluoromethyl group and cyanophenyl moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

- Molecular Formula : C12H6F3N3O2

- Molecular Weight : 281.19 g/mol

- CAS Number : 209917-93-1

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit notable anti-inflammatory effects. A study highlighted that various substituted pyrazoles showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation. The compound was evaluated alongside other derivatives, showing promising results in vitro with IC50 values indicating effective inhibition comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 (μg/mL) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Diclofenac | 54.65 | Not Applicable | Not Applicable |

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the range of 60–100 μM against human colon adenocarcinoma and breast cancer cell lines . While specific data for the compound is limited, its structural similarities suggest potential for further investigation.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to inhibit key enzymes involved in inflammatory pathways and cancer progression. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their bioavailability and efficacy .

Case Studies

A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, several compounds demonstrated significant anti-inflammatory activities with selectivity towards COX-2 inhibition . Although direct studies on this compound are sparse, the findings from related compounds provide a framework for understanding its potential applications.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid to improve yield and purity? A:

- Methodology :

- Coupling Reactions : Use bromotripyrrolidin-1-ylphosphonium hexafluorophosphate as a coupling agent in DMF to facilitate amide bond formation between intermediates .

- Purification : Employ flash column chromatography with hexanes/ethyl acetate gradients to isolate the target compound. Post-synthesis, recrystallization in methanol improves purity .

- Key Steps :

Thionyl chloride activation of carboxylic acid intermediates.

HCl-mediated deprotection of tert-butyl carbamate groups .

- Yield Optimization : Reaction temperatures at 37°C for 19 hours enhance conversion rates while minimizing side products .

Structural Characterization

Q: What spectroscopic techniques are critical for confirming the structure and purity of this compound? A:

- Techniques :

- NMR Spectroscopy : and NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 120–125 ppm for CF) to verify substituent positions .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 635.49 for the dihydrochloride salt) .

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (C=O stretch) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >98% purity .

Biological Activity Profiling

Q: What in vitro assays are recommended to evaluate its inhibitory activity against plasma kallikrein? A:

- Assay Design :

- Enzyme Inhibition : Fluorogenic substrate-based assays (e.g., Boc-Val-Pro-Arg-AMC) to measure IC values. Include positive controls like ecallantide .

- Selectivity Screening : Test against related serine proteases (e.g., thrombin, trypsin) using competitive binding assays .

- Data Interpretation : Compare inhibition kinetics (K) and selectivity ratios (e.g., >1000-fold selectivity over thrombin) .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications at the pyrazole core influence pharmacological activity? A:

- Critical Substituents :

- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with enzyme active sites .

- 3-Cyanophenyl : Improves binding affinity to plasma kallikrein’s S3 pocket via π-π stacking .

- Cyclopropylmethylamino Group : Optimizes oral bioavailability by reducing plasma protein binding .

- SAR Validation : Co-crystallization studies (e.g., X-ray diffraction of enzyme-inhibitor complexes) to map binding modes .

Crystallography and Hydrogen Bonding Analysis

Q: What methodologies elucidate hydrogen bonding patterns in its crystal lattice? A:

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, C=O···H–N) using Etter’s notation to identify recurring motifs .

- X-ray Diffraction : Resolve intermolecular interactions (e.g., dimeric chains via N–H···O bonds) for polymorph characterization .

- Thermal Analysis : DSC/TGA to correlate hydrogen bonding networks with thermal stability .

Addressing Data Contradictions

Q: How should discrepancies in IC values between studies be resolved? A:

- Methodological Harmonization :

Salt Formation Strategies

Q: What approaches are effective for preparing stable hydrochloride salts? A:

- Salt Screening : Co-precipitation in methanol/1,4-dioxane with HCl gas to isolate dihydrochloride salts .

- Characterization :

Metabolic Stability Assessment

Q: How can researchers evaluate metabolic stability in preclinical models? A:

- In Vitro Models :

- In Vivo PK Studies : Oral bioavailability studies in rodents with LC-MS/MS quantification .

Selectivity Profiling

Q: What strategies ensure selectivity over coagulation factors like Factor Xa? A:

- Enzyme Panel Screening : Test against Factor Xa, thrombin, and trypsin using fluorogenic substrates .

- Crystallographic Studies : Resolve binding poses to identify key residues (e.g., Tyr-228 in kallikrein vs. Tyr-99 in Factor Xa) .

Computational Modeling

Q: Which computational methods predict binding modes and affinity? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.